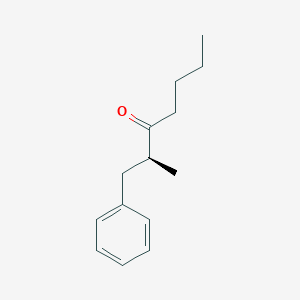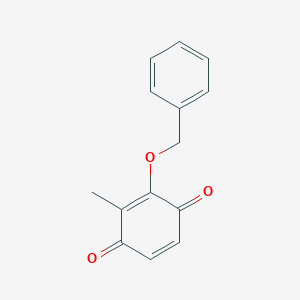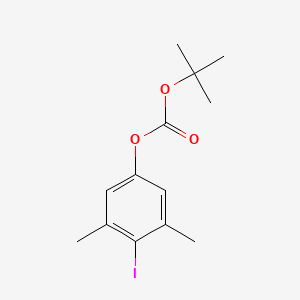
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate is an organic compound that features a tert-butyl group, an iodine atom, and two methyl groups attached to a phenyl ring, which is further bonded to a carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate typically involves the reaction of 4-iodo-3,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Iodo-3,5-dimethylphenol+tert-Butyl chloroformate→tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The phenyl ring and the carbonate group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl derivative of the original compound.
Applications De Recherche Scientifique
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and coupling reactions. The carbonate group can also participate in hydrolysis and other reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-iodophenyl carbonate
- tert-Butyl 3,5-dimethylphenyl carbonate
- 4-Iodo-3,5-dimethylphenyl acetate
Uniqueness
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate is unique due to the combination of the tert-butyl group, iodine atom, and two methyl groups on the phenyl ring. This specific arrangement of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
332186-70-6 |
|---|---|
Formule moléculaire |
C13H17IO3 |
Poids moléculaire |
348.18 g/mol |
Nom IUPAC |
tert-butyl (4-iodo-3,5-dimethylphenyl) carbonate |
InChI |
InChI=1S/C13H17IO3/c1-8-6-10(7-9(2)11(8)14)16-12(15)17-13(3,4)5/h6-7H,1-5H3 |
Clé InChI |
XRHKFKOKRCQCHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)C)OC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
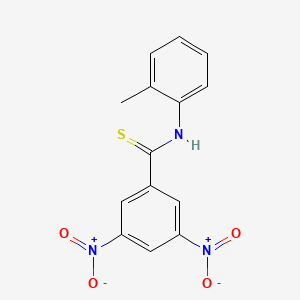
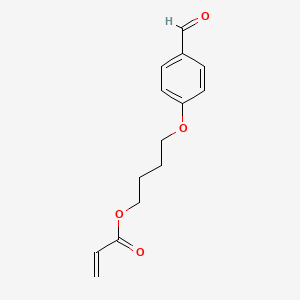
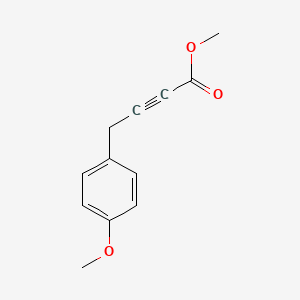

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
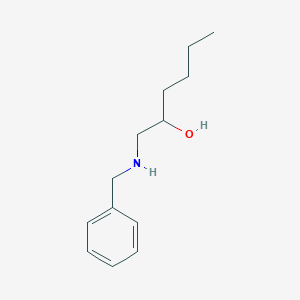

![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
